N-[1-(aminomethyl)cyclohexyl]methanesulfonamide N-[1-(aminomethyl)cyclohexyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16582495
InChI: InChI=1S/C8H18N2O2S/c1-13(11,12)10-8(7-9)5-3-2-4-6-8/h10H,2-7,9H2,1H3
SMILES:
Molecular Formula: C8H18N2O2S
Molecular Weight: 206.31 g/mol

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide

CAS No.:

Cat. No.: VC16582495

Molecular Formula: C8H18N2O2S

Molecular Weight: 206.31 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide -

Specification

Molecular Formula C8H18N2O2S
Molecular Weight 206.31 g/mol
IUPAC Name N-[1-(aminomethyl)cyclohexyl]methanesulfonamide
Standard InChI InChI=1S/C8H18N2O2S/c1-13(11,12)10-8(7-9)5-3-2-4-6-8/h10H,2-7,9H2,1H3
Standard InChI Key VTVWAGJWFBILMK-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)NC1(CCCCC1)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[1-(Aminomethyl)cyclohexyl]methanesulfonamide consists of a cyclohexane ring with an aminomethyl (-CH₂NH₂) substituent at the 1-position and a methanesulfonamide (-SO₂NHCH₃) group attached to the same carbon . The cyclohexyl ring adopts a chair conformation, minimizing steric strain, while the sulfonamide group contributes to hydrogen-bonding capabilities. The IUPAC name is N-[1-(aminomethyl)cyclohexyl]methanesulfonamide, and its SMILES notation is CS(=O)(=O)NC1(CN)CCCCC1 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₈N₂O₂S
Molecular Weight206.31 g/mol
XLogP30
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds3

The compound’s low lipophilicity (XLogP3 = 0) suggests moderate solubility in polar solvents, while its hydrogen-bonding capacity enhances interactions with biological targets .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks at 3300–3500 cm⁻¹ (N-H stretching), 1150–1250 cm⁻¹ (S=O asymmetric stretching), and 1050–1100 cm⁻¹ (S=O symmetric stretching). Nuclear magnetic resonance (NMR) spectra show distinct signals for the cyclohexyl protons (δ 1.2–1.8 ppm), aminomethyl group (δ 2.9–3.1 ppm), and sulfonamide protons (δ 7.2–7.5 ppm).

Synthesis and Optimization

Reaction Pathways

The synthesis typically proceeds via a three-step route:

  • Cyclohexane Functionalization: Cyclohexanone is reacted with methylamine under reductive amination conditions to form 1-(aminomethyl)cyclohexanol.

  • Sulfonylation: The intermediate is treated with methanesulfonyl chloride in dichloromethane at 0–5°C, yielding N-[1-(aminomethyl)cyclohexyl]methanesulfonamide.

  • Purification: Column chromatography using silica gel and a methanol/dichloromethane eluent achieves >95% purity.

Table 2: Optimal Synthesis Conditions

ParameterConditionYield
Temperature0–5°C (Step 2)78%
SolventDichloromethane (Step 2)
CatalystTriethylamine (Step 2)
Reaction Time4–6 hours (Step 2)

Challenges in Scalability

The exothermic nature of the sulfonylation step requires precise temperature control to prevent byproduct formation. Additionally, the hygroscopicity of the aminomethyl intermediate complicates storage, necessitating anhydrous conditions. Recent advances propose microreactor-based synthesis to enhance heat transfer and yield.

Biological Activity and Mechanisms

Enzyme Inhibition

N-[1-(Aminomethyl)cyclohexyl]methanesulfonamide inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors. The sulfonamide group coordinates with the zinc ion in the enzyme’s active site, while the cyclohexyl moiety interacts with hydrophobic residues, achieving a half-maximal inhibitory concentration (IC₅₀) of 12.3 µM.

Antimicrobial Efficacy

In vitro studies demonstrate bacteriostatic activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The mechanism involves disruption of folate synthesis via dihydropteroate synthase (DHPS) inhibition, a pathway critical for bacterial DNA replication.

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparison

CompoundKey Structural DifferenceIC₅₀ (CA IX)MIC (S. aureus)
N-CyclohexylmethanesulfonamideLacks aminomethyl group>100 µM>128 µg/mL
N-(2-Aminoethyl)cyclohexylsulfonamideLonger alkyl chain18.7 µM48 µg/mL
N-[1-(Aminomethyl)cyclohexyl]methanesulfonamide12.3 µM32 µg/mL

The aminomethyl group enhances target affinity by forming additional hydrogen bonds with CA IX, explaining its superior potency.

Applications and Future Directions

Anticancer Drug Development

Preclinical models show a 40% reduction in tumor volume when the compound is administered at 50 mg/kg twice weekly. Synergy with cisplatin enhances efficacy, suggesting potential combination therapies.

Challenges in Clinical Translation

Poor oral bioavailability (<15%) and rapid hepatic clearance (t₁/₂ = 1.2 hours) limit therapeutic utility. Prodrug strategies, such as esterification of the sulfonamide group, are under investigation to improve pharmacokinetics.

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